molecular formula C3H2KNO2S B12219544 2,4-Thiazolidinedione, potassium salt CAS No. 39131-10-7

2,4-Thiazolidinedione, potassium salt

Cat. No.: B12219544
CAS No.: 39131-10-7
M. Wt: 155.22 g/mol
InChI Key: CTMILBUTPCEHFW-UHFFFAOYSA-M
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Description

Potassium 2,4-dioxo-1,3-thiazolidin-3-ide is a heterocyclic compound with the molecular formula C₃H₂KNO₂S. It is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,4-dioxo-1,3-thiazolidin-3-ide typically involves the reaction of thiazolidine derivatives with potassium hydroxide. One common method includes the reaction of 2,4-thiazolidinedione with potassium hydroxide in an aqueous medium . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of Potassium 2,4-dioxo-1,3-thiazolidin-3-ide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,4-dioxo-1,3-thiazolidin-3-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Potassium 2,4-dioxo-1,3-thiazolidin-3-ide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2,4-dioxo-1,3-thiazolidin-3-ide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2,4-dioxo-1,3-thiazolidin-3-ide is unique due to its specific potassium ion, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. Its diverse range of applications in different scientific fields also sets it apart from similar compounds .

Properties

CAS No.

39131-10-7

Molecular Formula

C3H2KNO2S

Molecular Weight

155.22 g/mol

IUPAC Name

potassium;1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C3H3NO2S.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1

InChI Key

CTMILBUTPCEHFW-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)[N-]C(=O)S1.[K+]

Related CAS

2295-31-0 (Parent)

Origin of Product

United States

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